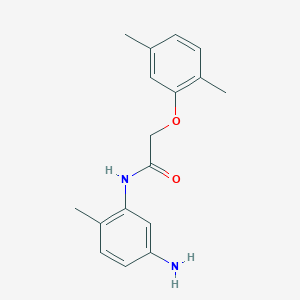

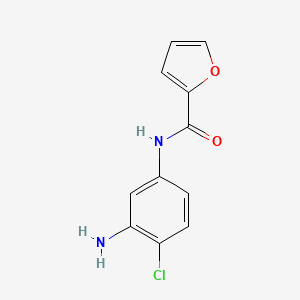

![molecular formula C8H6N2O B1319988 1H-pirrolo[3,2-c]piridina-3-carboxaldehído CAS No. 933717-10-3](/img/structure/B1319988.png)

1H-pirrolo[3,2-c]piridina-3-carboxaldehído

Descripción general

Descripción

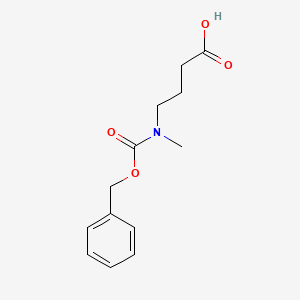

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a chemical compound with the linear formula C7H6N2 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is 1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a solid substance . It has a molecular weight of 146.15 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Inhibidores de la Dioxigenasa de Triptófano

Este compuesto se utiliza como reactivo para la preparación de inhibidores de la dioxigenasa de triptófano. Estos inhibidores son significativos en el estudio de varios procesos biológicos y enfermedades donde el metabolismo del triptófano juega un papel crucial .

Inmunomoduladores Antitumorales

Sirve como precursor para sintetizar piridil-etenil-indoles, que tienen potencial como inmunomoduladores antitumorales. Estos compuestos pueden modular el sistema inmune para atacar las células cancerosas de manera más efectiva .

Inhibidores de la Actividad BACE-1

El compuesto está involucrado en la síntesis de inhibidores que se dirigen a la actividad BACE-1 (beta-secretasa 1). Los inhibidores de BACE-1 se investigan por su potencial para tratar la enfermedad de Alzheimer al reducir la formación de placa amiloide .

Inhibidores de la Invasión y Migración del Cáncer de Próstata

Los investigadores utilizan este compuesto para desarrollar inhibidores que potencialmente pueden prevenir la invasión y migración de las células del cáncer de próstata, lo cual es crucial para limitar la metástasis del cáncer .

Inhibidores de la Quinasa CDK2

También se utiliza para crear inhibidores de CDK2 (quinasa dependiente de ciclina 2), que son importantes en el estudio de la regulación del ciclo celular y la terapia del cáncer .

Inhibidores de la Quinasa del Ciclo de División Celular 7

Este aldehído es un reactivo en la síntesis de inhibidores que se dirigen a la quinasa del ciclo de división celular 7, una enzima involucrada en la replicación del ADN y la división celular. Estos inhibidores tienen implicaciones en el tratamiento del cáncer .

Inhibidores del Sitio de Unión a la Colchicina

Se ha diseñado una serie de derivados de este compuesto como inhibidores del sitio de unión a la colchicina. Estos son significativos en la investigación del cáncer por su papel en la inhibición de la división celular .

Análisis de Tinción por Inmunofluorescencia

Además de ser un reactivo para la síntesis de inhibidores, este compuesto se utiliza en el análisis de tinción por inmunofluorescencia, una técnica importante para visualizar procesos celulares y localización de proteínas en la investigación .

Cada aplicación mencionada anteriormente representa un campo único donde “1H-pirrolo[3,2-c]piridina-3-carboxaldehído” juega un papel crucial. La versatilidad del compuesto destaca su importancia en varios dominios de la investigación científica.

MilliporeSigma - 7-Azaindol-3-carboxaldehído 97 Diseño, síntesis y bioevaluación de 1h-pirrolo[3,2-c]piridina

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde are the colchicine-binding site and the fibroblast growth factor receptors (FGFRs) . The colchicine-binding site is a critical component of microtubules, which are key elements of the cytoskeleton and play fundamental roles in various biological processes . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde interacts with its targets by inhibiting their function. It acts as a colchicine-binding site inhibitor, disrupting the balance of microtubule dynamics, leading to mitotic arrest . It also exhibits potent activities against FGFR1, 2, and 3, inhibiting their signaling pathway .

Biochemical Pathways

The compound affects the microtubule dynamics by binding to specific binding sites of microtubule proteins . It also disrupts the FGF–FGFR axis, resulting in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

One of the derivatives of this compound was found to conform well to lipinski’s rule of five , which suggests good bioavailability.

Result of Action

The compound exhibits moderate to excellent antitumor activities against various cancer cell lines . It inhibits tubulin polymerisation and disrupts tubulin microtubule dynamics . It also causes G2/M phase cell cycle arrest and apoptosis . In the case of FGFR inhibition, it inhibits cell proliferation and induces apoptosis .

Análisis Bioquímico

Biochemical Properties

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde plays a vital role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for various cellular processes such as cell proliferation, differentiation, and migration . The interaction between 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde and FGFRs involves binding to the receptor’s active site, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways, impacting cellular functions.

Cellular Effects

The effects of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde has been observed to inhibit the proliferation of cancer cells by targeting FGFRs, leading to apoptosis and reduced cell migration . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular processes.

Molecular Mechanism

At the molecular level, 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the FGFR signaling pathway, leading to changes in gene expression and cellular behavior. Additionally, 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde may interact with other proteins and enzymes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Its degradation over time can impact its efficacy and the outcomes of in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde may cause toxic or adverse effects, including organ damage and altered metabolic functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential clinical applications.

Metabolic Pathways

1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the localization and accumulation of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde in specific cellular compartments, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-3-10-8-1-2-9-4-7(6)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWWWDIUNPDQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591910 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933717-10-3 | |

| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

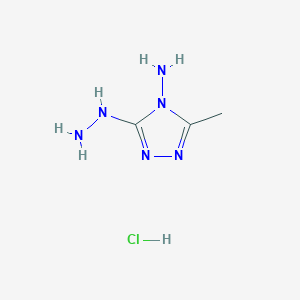

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)